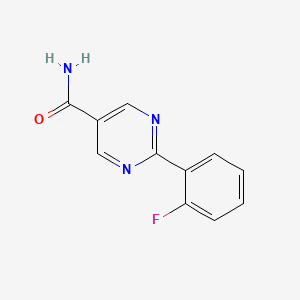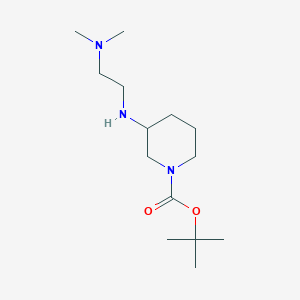
3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C14H29O2N3. It is often used in organic synthesis and pharmaceutical research due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester typically involves the reaction of tert-butyl piperidine-1-carboxylate with 2-(dimethylamino)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the dimethylamino group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Common reagents include alkyl halides and bases like sodium hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, this compound is often used in the development of new drugs, particularly those targeting the central nervous system. Its unique structure allows it to interact with specific biological targets, making it valuable in drug discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials .
Mécanisme D'action
The mechanism of action of 3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate
- tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
- tert-Butyl ®-5-amino-3,3-difluoropiperidine-1-carboxylate
Uniqueness
3-(2-Dimethylaminoethylamino)piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
887588-48-9 |
|---|---|
Formule moléculaire |
C14H29N3O2 |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
tert-butyl 3-[2-(dimethylamino)ethylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H29N3O2/c1-14(2,3)19-13(18)17-9-6-7-12(11-17)15-8-10-16(4)5/h12,15H,6-11H2,1-5H3 |
Clé InChI |
JAPWWRPJNWOXFE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCCN(C)C |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC(C1)NCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


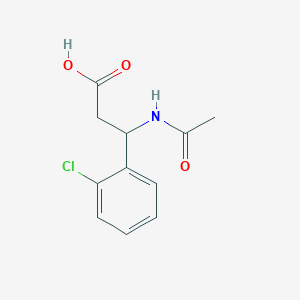


![3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine](/img/structure/B1500142.png)


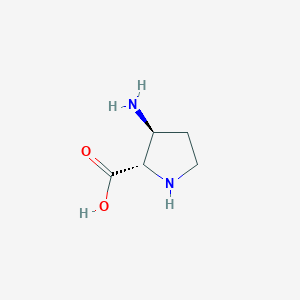


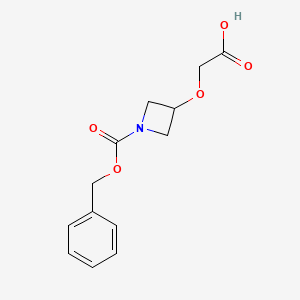
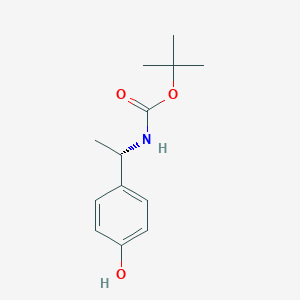
![Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1500161.png)

